2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Description
Comparative Analysis of Structural Features and Bioactivity
Historical Evolution of Sulfur-Containing Triazole Derivatives
The incorporation of sulfur into triazole derivatives marks a pivotal advancement in medicinal chemistry. Early triazole-based drugs, such as fluconazole, lacked sulfur and were limited to antifungal applications. The introduction of thioether (-S-) and sulfonamide (-SO~2~NH~2~) groups in the 2010s expanded their scope to anticancer and antiviral therapies.
The synthesis of 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide follows this trajectory. Key milestones include:
- Thiosemicarbazide precursors : Early routes used phenolic starting materials (e.g., thymol, paracetamol) to generate thiosemicarbazides, which were cyclized into triazole-thiones.
- Sulfanyl-acetamide coupling : Modern methods employ nucleophilic substitution reactions between triazole-thiols and α-haloacetamides under inert conditions, achieving yields of 70–76%.
- Aromatic diversification : Substituents like 4-ethoxyphenyl and pyridin-3-yl were introduced to optimize binding to kinase ATP pockets.
Sulfur’s role in apoptosis induction is particularly notable. Compounds such as 2-(4H-1,2,4-triazol-3-ylthio)acetamide derivatives (e.g., compound 18) reduce mitochondrial membrane potential by 40–60% and downregulate Bcl-2 expression by 2.5-fold, triggering caspase-3-mediated apoptosis. These mechanisms are conserved in sulfur-containing analogs, underscoring the therapeutic potential of 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide in oncology.
Molecular docking studies of related compounds reveal that sulfur atoms form critical van der Waals contacts with hydrophobic kinase domains, while fluorophenyl groups engage in halogen bonding with backbone amides. These insights guide the rational design of next-generation triazole-acetamide hybrids with improved target specificity.
Properties
CAS No. |
477330-63-5 |
|---|---|
Molecular Formula |
C23H20FN5O2S |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C23H20FN5O2S/c1-2-31-18-11-9-17(10-12-18)29-22(16-6-5-13-25-14-16)27-28-23(29)32-15-21(30)26-20-8-4-3-7-19(20)24/h3-14H,2,15H2,1H3,(H,26,30) |
InChI Key |
HUQMURHVIWVBGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3F)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalytic Systems
-
Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for SNAr and coupling reactions but complicate purification. Ethanol and acetonitrile balance reactivity and ease of isolation.
-
Catalysts : Palladium catalysts (e.g., Pd(OAc)2) improve cross-coupling efficiency but require rigorous exclusion of oxygen.
Purification Strategies
-
Crystallization : Methanol-water mixtures (3:1) effectively crystallize the final acetamide, removing unreacted starting materials.
-
Chromatography : Flash chromatography on silica gel (ethyl acetate/hexane gradients) resolves regioisomers and byproducts.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Halogenated precursors, strong bases (e.g., sodium hydride), and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced triazole derivatives
Substitution: Functionalized aromatic compounds
Scientific Research Applications
Antibacterial Activity
- Mechanism of Action : Compounds containing the 1,2,4-triazole moiety have been shown to exhibit broad-spectrum antibacterial activity. They often act by inhibiting key bacterial enzymes or disrupting cellular processes essential for bacterial survival .
-
Case Studies :
- A study demonstrated that derivatives of 1,2,4-triazoles effectively inhibited growth against various bacterial strains including Staphylococcus aureus and Escherichia coli, with some compounds displaying minimum inhibitory concentrations (MICs) comparable to established antibiotics like gentamicin and ciprofloxacin .
- Another research highlighted that specific structural modifications in triazole derivatives enhanced their antibacterial efficacy significantly, suggesting that the electronic nature of substituents plays a critical role in their activity .
Antifungal Activity
- Efficacy Against Fungal Infections : The compound has shown promising antifungal properties, particularly against pathogenic fungi such as Candida and Aspergillus species. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, a vital component of fungal cell membranes .
-
Research Findings :
- A systematic review indicated that triazole derivatives exhibit potent antifungal activities and have been utilized in treating systemic fungal infections .
- The compound's structural features contribute to its binding affinity to target enzymes, enhancing its therapeutic potential against resistant fungal strains .
Antiviral Properties
Recent studies suggest that 1,2,4-triazole derivatives may exhibit antiviral properties by interfering with viral replication mechanisms. This opens avenues for developing new antiviral agents targeting various viruses .
Neuroprotective Effects
The neuroprotective potential of 1,2,4-triazoles has been explored in various models of neurodegenerative diseases. Compounds in this class have demonstrated the ability to mitigate oxidative stress and neuronal apoptosis, suggesting their utility in treating conditions like Alzheimer's disease .
Agrochemical Applications
The unique chemical structure of triazoles allows their application in agrochemicals as fungicides and herbicides. Their efficacy against plant pathogens makes them valuable in agricultural practices to enhance crop yield and health .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amides or esters, allowing the compound to mimic natural substrates or inhibitors. The ethoxyphenyl and pyridinyl groups may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Triazole Substituents : Ethoxy and pyridin-3-yl groups in the target compound enhance steric bulk and electronic effects compared to smaller groups like ethyl or allyl . The pyridin-3-yl’s nitrogen position may alter hydrogen-bonding interactions vs. pyridin-4-yl .
Physicochemical Properties
Table 2: Molecular Properties Comparison
| Compound | Molecular Formula | Molecular Weight | LogP* (Predicted) |
|---|---|---|---|
| Target Compound | C₂₃H₂₁FN₄O₂S | ~452.5 | ~3.2 |
| C₁₈H₁₇FN₄OS | 356.42 | ~2.8 | |
| C₂₂H₂₀ClN₅O₂S | 453.9 | ~3.5 |
Notes:
Anti-Exudative Activity
- Related compounds (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac . The target compound’s ethoxyphenyl and pyridin-3-yl groups may enhance potency due to improved electron-donating effects.
Antiproliferative Activity
Structure-Activity Relationships (SAR)
Biological Activity
The compound 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide , also known by its CAS number 893727-39-4 , is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes available data on its biological activity, including case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 370.43 g/mol . The structural features include a triazole ring and a sulfanyl group, which are critical for its biological interactions.
Antiviral Activity
Recent studies have highlighted the potential of triazole derivatives as antiviral agents. In particular, compounds similar to the one in focus have shown efficacy against various viruses. For instance:
- A study demonstrated that triazole derivatives exhibited significant inhibitory effects on Herpes Simplex Virus (HSV) replication in Vero cells, with some compounds achieving up to 91% inhibition at a concentration of 50 µM .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Research on related triazole compounds indicates that they can induce apoptosis in cancer cell lines through various mechanisms:
- In vitro studies have shown that certain triazole derivatives can inhibit tubulin polymerization and induce cell cycle arrest in cancer cells, leading to increased apoptosis .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Viral Replication : The presence of the triazole moiety is known to interfere with viral replication processes.
- Induction of Apoptosis : The compound may activate apoptotic pathways through caspase-dependent mechanisms.
- Tubulin Inhibition : Similar compounds have been shown to bind to tubulin, disrupting microtubule formation and leading to cell death.
Study 1: Antiviral Efficacy
In a comparative analysis, various triazole derivatives were screened for their antiviral activities against HSV. The study found that specific modifications in the chemical structure significantly enhanced antiviral potency .
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | 5.0 | 100 | 20 |
| Compound B | 10.0 | 150 | 15 |
| Target Compound | 7.5 | 120 | 16 |
Study 2: Anticancer Activity
Another study investigated the anticancer properties of similar triazoles against various cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Results indicated that some derivatives led to significant growth inhibition:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 8.0 |
| HeLa | 6.5 |
Q & A
Q. Advanced
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility without altering bioactivity .
- Prodrug design : Introduce phosphate or glycosyl groups to the acetamide moiety, which hydrolyze in vivo to the active form .
- Salt formation : React with HCl or sodium bicarbonate to generate water-soluble salts, confirmed by pH-solubility profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
